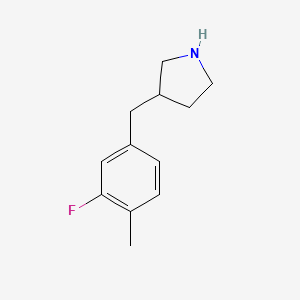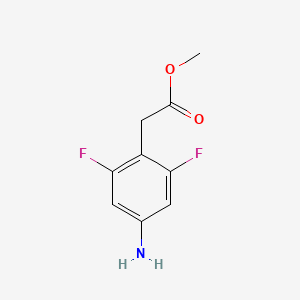
2-(3-Bromo-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a bromine, fluorine, and methyl group on the phenyl ring, making it a valuable intermediate in the synthesis of various organic molecules.
Méthodes De Préparation
The synthesis of 2-(3-Bromo-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-2-fluoro-6-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(3-Bromo-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or substituted alkene.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(3-Bromo-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to create bioconjugates for studying biological processes and developing diagnostic tools.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(3-Bromo-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
(3-Bromo-2-fluoro-6-methylphenyl)cyclopropylmethanone: This compound features a cyclopropyl group instead of the boronic ester, making it less versatile in cross-coupling reactions.
(3-Bromo-2-fluoro-6-methylphenyl)(morpholino)methanone: This compound contains a morpholino group, which may impart different reactivity and applications compared to the boronic ester.
(3-Bromo-2-fluoro-6-methylphenyl)(thiomorpholino)methanone:
The uniqueness of this compound lies in its boronic ester functionality, which makes it highly valuable in Suzuki-Miyaura coupling reactions and other synthetic applications.
Propriétés
Formule moléculaire |
C13H17BBrFO2 |
|---|---|
Poids moléculaire |
314.99 g/mol |
Nom IUPAC |
2-(3-bromo-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BBrFO2/c1-8-6-7-9(15)11(16)10(8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Clé InChI |
HFZNXSIOXOGBBA-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-fluoro-1-[2-(methylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione,trifluoroaceticacid](/img/structure/B13526455.png)
![Benzothiazole, 2-[(aminooxy)methyl]-](/img/structure/B13526461.png)





![1-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13526488.png)

![(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B13526504.png)




